2-Ethyl-2-phenylmalonamide monohydrate

Anticonvulsant ED50 Pharmacodynamics

2-Ethyl-2-phenylmalonamide monohydrate (CAS 80866-90-6), or PEMA, is the essential, pharmacopoeia-recognized reference standard for primidone metabolite quantification by GLC (sensitivity 1.0 mg/L). Its distinct molecular weight (224.26 g/mol) and long elimination half-life (17–25 h) versus primidone (3.3–7.0 h) make it irreplaceable for accurate therapeutic drug monitoring, pharmacokinetic modeling, and primidone/phenobarbital impurity profiling. Do not substitute with the anhydrous form (CAS 7206-76-0, MW 206.24) or other barbiturate-class metabolites—this monohydrate ensures mass accuracy, validated method precision, and regulatory-compliant QC testing.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 80866-90-6
Cat. No. B1597634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-phenylmalonamide monohydrate
CAS80866-90-6
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)N)C(=O)N.O
InChIInChI=1S/C11H14N2O2.H2O/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15);1H2
InChIKeyFZSBWHZDTUPYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-phenylmalonamide Monohydrate (CAS 80866-90-6): Baseline Overview for Procurement


2-Ethyl-2-phenylmalonamide monohydrate (CAS 80866-90-6), also known as PEMA or phenylethylmalonamide, is the monohydrate form of the active diamide metabolite of the anticonvulsant drug primidone [1]. It is a white crystalline powder with a molecular weight of 224.26 g/mol and a melting point of 120°C (decomposition) . This compound is primarily utilized as an analytical reference standard for therapeutic drug monitoring and pharmacokinetic studies in epilepsy research, and as an impurity marker in the quality control of pharmaceutical formulations of primidone and phenobarbital [2]. It is not intended for direct therapeutic use but is a critical tool in clinical and industrial analytical workflows.

Why Generic Substitution of 2-Ethyl-2-phenylmalonamide Monohydrate (CAS 80866-90-6) Fails in Critical Analytical Applications


The use of in-class compounds or non-hydrated forms of 2-ethyl-2-phenylmalonamide as a direct substitute is not scientifically valid due to key differences in physicochemical properties and biological activity. The monohydrate form (CAS 80866-90-6) possesses a distinct molecular weight (224.26 g/mol) and melting point (120°C) compared to the anhydrous form (CAS 7206-76-0, MW 206.24 g/mol), which directly impacts the preparation of accurate standard solutions . Furthermore, PEMA exhibits a unique pharmacological profile characterized by significantly weaker anticonvulsant potency (ED50 of 1.55 mmol/kg) and a substantially longer elimination half-life (17-25 hours) relative to its parent compound primidone (3.3-7.0 hours) and co-metabolite phenobarbital [1][2]. These quantitative disparities underscore that PEMA cannot be interchanged with other barbiturate-class anticonvulsants or metabolites for analytical method validation, therapeutic drug monitoring, or pharmacokinetic modeling without introducing significant error.

Quantitative Evidence for 2-Ethyl-2-phenylmalonamide Monohydrate (CAS 80866-90-6) Selection: A Comparative Analysis


Substantially Lower Anticonvulsant Potency vs. Primidone and Phenobarbital

In a gerbil model of epilepsy, the anticonvulsant potency of 2-ethyl-2-phenylmalonamide (PEMA) was found to be significantly weaker than that of its parent drug, primidone, and its co-metabolite, phenobarbital. The ED50 value for PEMA against air blast-induced seizures was determined to be 1.55 mmol/kg at 2 hours post-administration [1]. This is approximately 33-fold higher (less potent) than the ED50 for phenobarbital (35 µmol/kg) and approximately 21- to 33-fold higher than the ED50 range for primidone (46-73 µmol/kg) over a 1 to 12-hour period [1].

Anticonvulsant ED50 Pharmacodynamics

High Brain Concentration Required for Maximal Electroshock (MES) Seizure Protection vs. Phenobarbital

In a rat model of maximal electroshock (MES) seizures, a brain concentration of 95 µg/g of PEMA was required to achieve complete seizure protection 60 minutes after intraperitoneal injection [1]. In stark contrast, phenobarbital required a brain concentration of only 9 µg/g to provide the same level of protection under identical conditions [1]. This represents a more than 10-fold difference in the required target tissue concentration for equivalent efficacy.

Pharmacology Neurochemistry MES Model

Prolonged Elimination Half-Life Compared to Primidone

The elimination half-life of 2-ethyl-2-phenylmalonamide (PEMA) in normal human subjects following single-dose administration of primidone ranges from 17 to 25 hours . This is significantly longer than the half-life of the parent drug, primidone, which is reported to be between 3.3 and 7.0 hours . This extended half-life leads to the accumulation of PEMA in plasma during chronic primidone therapy, making it a clinically relevant metabolite for therapeutic drug monitoring.

Pharmacokinetics Metabolism Half-life

Minimal Hepatic CYP2B Induction Compared to Phenobarbital and Other Congeners

In a 2-week dietary study in B6C3F1 mice using doses equimolar to 500 ppm phenobarbital, a series of ethyl/phenyl-substituted congeners were tested for their ability to induce hepatic cytochrome P450 2B (CYP2B). Phenobarbital was the most potent inducer (set as 100% maximal response). In comparison, the induction by 2-ethyl-2-phenylmalonamide (PEMA) was found to be <25% of the maximal response seen with phenobarbital [1].

Toxicology Enzyme Induction CYP450

Specificity and Sensitivity of GLC Analytical Method for PEMA in Patient Serum

A validated gas-liquid chromatography (GLC) method for the specific quantification of 2-ethyl-2-phenylmalonamide (PEMA) in the serum of epilepsy patients treated with primidone has been established. This method uses 2-ethyl-2-(p-tolyl)malonamide as an internal standard and achieves a sensitivity limit of 1.0 mg/L for PEMA [1]. The method demonstrated excellent precision, with within-run coefficients of variation (CVs) of 3.5%, 2.5%, and 0.7% at PEMA concentrations of 5, 10, and 30 mg/L, respectively [1]. In a clinical study, patients receiving 1.0 mg/kg/day of primidone achieved mean steady-state serum concentrations of 0.72 mg/L for PEMA, compared to 0.62 mg/L for primidone and 2.24 mg/L for phenobarbital [1].

Analytical Chemistry Method Validation TDM

Distinct Physicochemical Properties of the Monohydrate Form (CAS 80866-90-6) vs. Anhydrous Form (CAS 7206-76-0)

2-Ethyl-2-phenylmalonamide monohydrate (CAS 80866-90-6) is a defined, stable hydrate with a molecular weight of 224.26 g/mol and a melting point of 120°C (with decomposition) . In contrast, the anhydrous form of the compound (CAS 7206-76-0) has a molecular weight of 206.24 g/mol [1]. This difference in molecular weight and hydration state is critical for the accurate preparation of calibration standards and reference solutions, as the monohydrate contains approximately 8% water by mass.

Analytical Chemistry Reference Standard Quality Control

Validated Application Scenarios for 2-Ethyl-2-phenylmalonamide Monohydrate (CAS 80866-90-6)


Therapeutic Drug Monitoring (TDM) of Primidone Therapy

2-Ethyl-2-phenylmalonamide monohydrate is the definitive reference standard for the quantification of the PEMA metabolite in patient serum during primidone therapy. Its use is supported by a validated gas-liquid chromatography (GLC) method with a sensitivity limit of 1.0 mg/L and excellent precision [1]. Accurate measurement of PEMA is clinically necessary due to its long half-life (17-25 hours) and its accumulation during chronic dosing .

Pharmacokinetic and Drug-Drug Interaction Studies

This compound serves as a critical analytical tool in pharmacokinetic studies, particularly those investigating the metabolism of primidone. Its distinct elimination profile (half-life 17-25 hours) compared to primidone (3.3-7.0 hours) makes it a key analyte . Furthermore, its low potential for hepatic CYP2B induction (<25% of the phenobarbital maximal response) makes it a valuable comparator in drug-drug interaction and toxicology studies [2].

Pharmaceutical Quality Control and Impurity Profiling

As a known metabolite of primidone and a potential impurity in phenobarbital sodium formulations, 2-ethyl-2-phenylmalonamide monohydrate is a required reference material for pharmaceutical quality control. Its use is mandated for identity, purity, and impurity testing in accordance with pharmacopoeial monographs [1]. Accurate quantification relies on the use of the specified monohydrate form (CAS 80866-90-6) to prevent mass error from variable hydration .

Anticonvulsant Mechanism of Action Research

In preclinical anticonvulsant research, 2-ethyl-2-phenylmalonamide (PEMA) is used as a reference compound with well-characterized, weak anticonvulsant activity. Its high ED50 (1.55 mmol/kg) in gerbil models and the high brain concentration required for MES protection (95 µg/g) relative to phenobarbital (9 µg/g) provide quantitative benchmarks for evaluating the potency of novel anticonvulsant agents [3][4].

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